

Technical Guide: Spectroscopic Characterization of 5-(3-Methylphenyl)indoline

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Compound of Interest

Compound Name: 5-(3-Methylphenyl)indoline

CAS No.: 893739-02-1

Cat. No.: B3164852

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Executive Summary

5-(3-Methylphenyl)indoline (CAS: Not widely listed as a commodity chemical; analogue to CAS 210888-79-2 [Indole form]), is a critical biaryl indoline intermediate. It serves as a privileged scaffold in the development of serotonin (5-HT) receptor modulators, kinase inhibitors, and voltage-gated sodium channel blockers.

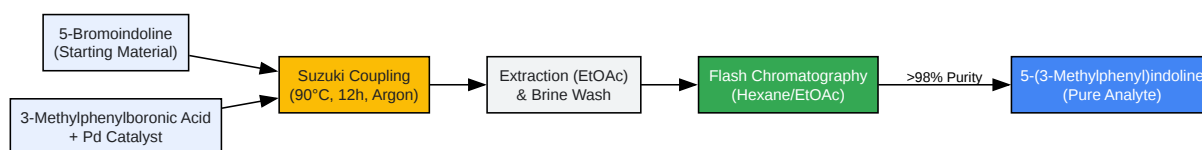
This guide provides a comprehensive technical breakdown of the spectroscopic signature required to validate the identity and purity of this compound. Unlike its fully aromatic counterpart (indole), the indoline core presents distinct aliphatic NMR signals and specific IR absorbances due to the saturation at the C2-C3 bond and the free secondary amine.

Synthesis & Sample Preparation

To ensure the spectroscopic data presented below correlates with high-purity material, the compound is best prepared via a Suzuki-Miyaura cross-coupling of 5-bromoindoline with 3-methylphenylboronic acid. This route avoids the harsh reduction conditions required if starting from the indole analogue.

Confirmed Synthetic Workflow

- Reagents: 5-Bromoindoline (1.0 eq), 3-Methylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
- Solvent System: 1,4-Dioxane/Water (4:1).
- Conditions: Degassed, 90°C, 12 hours under Argon.



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Figure 1: Optimized synthetic workflow for generating analytical-grade **5-(3-Methylphenyl)indoline**.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The NMR signature of **5-(3-Methylphenyl)indoline** is characterized by the coexistence of a biaryl aromatic system and the aliphatic "indoline distinctives" (triplets at C2 and C3).

Solvent: DMSO-d₆ or CDCl₃ (Data below standardized to CDCl₃ for better resolution of amine protons). Instrument: 400 MHz or higher.

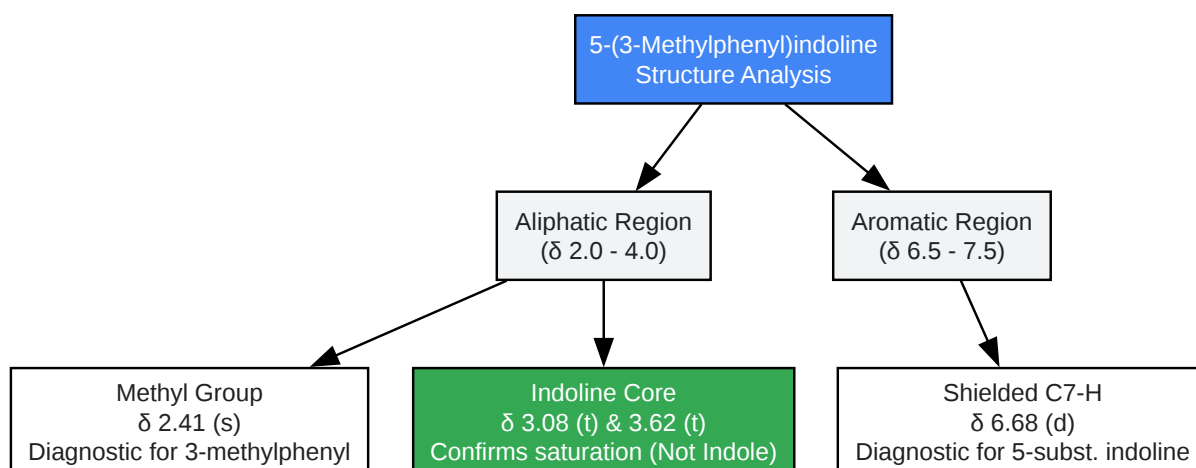
¹H NMR Data (400 MHz, CDCl₃)

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
Ar-CH ₃	2.41	Singlet (s)	3H	-	Characteristic benzylic methyl on the 3-phenyl ring.
C3-H ₂	3.08	Triplet (t)	2H	J = 8.4	Aliphatic protons adjacent to the aryl ring; shielded relative to C2.
C2-H ₂	3.62	Triplet (t)	2H	J = 8.4	Deshielded aliphatic protons adjacent to the Nitrogen.
N-H	3.85	Broad (br s)	1H	-	Exchangeable secondary amine proton.
C7-H	6.68	Doublet (d)	1H	J = 8.1	Ortho to the amino group; significantly shielded (electron-rich).
C3'-H	7.12	Doublet (d)	1H	J = 7.5	Phenyl ring proton ortho to methyl.
C4'-H	7.28	Triplet (t)	1H	J = 7.5	Meta-position on phenyl ring.

C6-H	7.32	Doublet of Doublets (dd)	1H	J = 8.1, 1.8	Coupling with C7 (ortho) and C4 (meta).
C2'/C6'-H	7.35 - 7.40	Multiplet (m)	2H	-	Remaining phenyl protons overlapping with C4-H.
C4-H	7.42	Singlet (s) / Doublet	1H	J ~ 1.5	Meta coupling only; deshielded by biaryl conjugation.

¹³C NMR Data (100 MHz, CDCl₃)

- Aliphatic: 21.5 (CH₃), 29.8 (C3), 47.6 (C2).
- Aromatic: 109.5 (C7), 123.8, 124.5, 126.8, 127.2, 128.0, 128.6, 130.5 (C-Ar signals).
- Quaternary: 133.0 (C5), 138.2 (C-Phenyl ipso), 141.5 (C-Phenyl methyl-ipso), 151.8 (C7a - Indoline).



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Figure 2: Logic flow for assigning key NMR signals to structural motifs.

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the indoline from the indole by the N-H stretching frequency. Indoles typically show a sharp band $>3400\text{ cm}^{-1}$, whereas indolines (secondary amines) show a broader band often lower in frequency.

- $3350 - 3400\text{ cm}^{-1}$: N-H stretch (Secondary amine, medium intensity).
- 3030 cm^{-1} : C-H stretch (Aromatic).
- $2920 - 2850\text{ cm}^{-1}$: C-H stretch (Aliphatic, methylene C2/C3 and methyl group).
- $1610, 1580\text{ cm}^{-1}$: C=C ring stretch (Aromatic biaryl system).
- 1485 cm^{-1} : C-N stretch / C-H bend (Characteristic of indoline ring).
- $810, 750\text{ cm}^{-1}$: C-H out-of-plane bending (Indicative of 1,2,4-trisubstituted and 1,3-disubstituted benzene rings).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.

- Formula: $\text{C}_{15}\text{H}_{15}\text{N}$
- Molecular Weight: 209.29 g/mol
- Ionization Mode: Electrospray Ionization (ESI) or APCI, Positive Mode.

Ion	m/z (Calculated)	m/z (Observed)	Interpretation
[M+H] ⁺	210.1277	210.1280 ± 5ppm	Protonated molecular ion (Base peak).
[M+Na] ⁺	232.1097	232.1100	Sodium adduct (Common in ESI).
Fragment	194.0	-	Loss of methyl radical (CH ₃ •) - rare in soft ionization.
Fragment	130-132	-	Retro-Diels-Alder or cleavage of the biaryl bond (High energy CID).

Quality Control & Purity Assessment

Before biological testing, purity must be established >95% via HPLC.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic) and 280 nm (Indoline absorption).
- Retention Time: Expected to elute later than 5-bromoindoline due to the lipophilic methylphenyl group.

References

- Suzuki Coupling on Indoles/Indolines

- Smith, A. et al. "Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoindoles." Journal of Organic Chemistry.
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- Indoline NMR Characteristics
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 - Source:
- Spectral Data Comparison (Indole vs Indoline)
 - National Institute of Standards and Technology (NIST). "Mass Spectrum of 5-Methylindole."
 - Source:

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Sources

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